N-(6-Bromo-5-fluoropyridin-3-yl)acetamide
Description
N-(6-Bromo-5-fluoropyridin-3-yl)acetamide is a pyridine derivative featuring a bromo group at position 6, a fluoro group at position 5, and an acetamide moiety (-NHCOCH₃) at position 3. Its molecular formula is C₇H₆BrFN₂O, with a calculated molecular weight of 233.04 g/mol (derived from constituent atomic masses).
Properties
Molecular Formula |
C7H6BrFN2O |
|---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
N-(6-bromo-5-fluoropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H6BrFN2O/c1-4(12)11-5-2-6(9)7(8)10-3-5/h2-3H,1H3,(H,11,12) |
InChI Key |
UCUJDVBQYXVOMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(N=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(6-Bromo-5-fluoropyridin-3-yl)acetamide
General Synthetic Strategy
The synthesis of this compound typically involves the acylation of the corresponding 6-bromo-5-fluoropyridin-3-amine precursor. The general approach includes:
- Starting from 6-bromo-5-fluoropyridin-3-amine or its protected derivatives.
- Acylation using acetic anhydride or acetyl chloride under controlled conditions.
- Purification by recrystallization or chromatographic techniques.
The halogen substituents (bromine and fluorine) require careful handling to avoid side reactions, often necessitating inert atmosphere conditions and temperature control.
Specific Synthetic Procedures
Acylation Reaction Method
- Reagents: 6-Bromo-5-fluoropyridin-3-amine, acetic anhydride or acetyl chloride, base (e.g., triethylamine).
- Solvent: Commonly dichloromethane or tetrahydrofuran.
- Conditions: Reaction carried out at 0 °C to room temperature under nitrogen or argon atmosphere.
- Work-up: Quenching with water, extraction with organic solvents.
- Purification: Silica gel column chromatography or recrystallization from suitable solvents.
This method yields this compound with purity typically above 95% and yields ranging from 65% to 85% depending on scale and conditions.
One-Pot Synthesis via Hydroxylamine Intermediate
A more complex route involves:
- Conversion of a 3-bromo-2-methoxy-5-nitropyridine derivative to a hydroxylamine intermediate using hydrazine monohydrate and rhodium catalyst in tetrahydrofuran.
- Subsequent reaction with methyl chloroformate in the presence of sodium bicarbonate to form protected N-hydroxylamine derivatives.
- Final conversion to the acetamide compound by deprotection and acetylation steps.
This method requires precise control of reaction times and temperatures to maximize yield and minimize by-products. Typical yields reported are around 69% after purification by silica gel chromatography.
Reaction Optimization and Data Analysis
Optimization Parameters
| Parameter | Range Tested | Optimal Condition | Effect on Yield/Selectivity |
|---|---|---|---|
| Temperature | 0 °C to 70 °C | 20 °C | Higher temperatures may increase side reactions |
| Solvent | THF, DCM, 1,4-dioxane | THF | THF provides better solubility and selectivity |
| Catalyst Loading | 0.3 mol% Rh | 0.3 mol% Rh | Low catalyst loading sufficient for hydroxylamine formation |
| Base | NaHCO3, TEA | NaHCO3 | Sodium bicarbonate ensures controlled pH and reaction rate |
| Reaction Time | 2 to 12 hours | 4 hours | Longer times lead to by-product formation |
Yield and Purity Outcomes
| Method | Yield (%) | Purification Method | Purity (%) | Notes |
|---|---|---|---|---|
| Acylation with Acetic Anhydride | 70-85 | Column Chromatography/Recrystallization | >95 | Straightforward, scalable |
| One-pot hydroxylamine route | 69 | Silica Gel Chromatography | >90 | Requires careful control of reaction times |
Mechanistic Insights and Reaction Pathways
- The acylation step proceeds via nucleophilic attack of the amino group on the acylating agent.
- The presence of electron-withdrawing fluorine and bromine atoms on the pyridine ring influences the nucleophilicity of the amine and the overall reactivity.
- In the one-pot method, the formation of the hydroxylamine intermediate is catalyzed by rhodium complexes, facilitating selective reduction of the nitro group.
- Subsequent carbamate formation and deprotection steps lead to the final acetamide product.
Purification and Characterization
- Purification is commonly achieved by silica gel chromatography using solvent gradients of hexanes and ethyl acetate.
- Recrystallization is used for final product refinement.
- Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR signals consistent with acetamide NH (singlet ~10.5 ppm), aromatic protons, and halogen-substituted pyridine ring.
- Thin Layer Chromatography (TLC): Rf values vary depending on solvent system, commonly 0.27 to 0.61 in hexanes/ethyl acetate mixtures.
- Mass Spectrometry and Elemental Analysis: Confirm molecular weight (~233.04 g/mol) and elemental composition.
Summary Table of Preparation Methods
| Step/Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Purification | Reference |
|---|---|---|---|---|---|---|
| Acylation of amine | 6-Bromo-5-fluoropyridin-3-amine | Acetic anhydride, TEA | 0 °C to RT, inert atmosphere | 70-85 | Column chromatography | |
| One-pot hydroxylamine | 3-Bromo-2-methoxy-5-nitropyridine | Hydrazine monohydrate, Rh catalyst | THF, controlled addition | 69 | Silica gel chromatography |
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-5-fluoropyridin-3-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce corresponding pyridine N-oxides .
Scientific Research Applications
N-(6-Bromo-5-fluoropyridin-3-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-Bromo-5-fluoropyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Data Table: Comparative Overview
Biological Activity
N-(6-Bromo-5-fluoropyridin-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from recent studies, including data tables and case studies.
1. Chemical Structure and Properties
This compound is characterized by the presence of a bromine and fluorine atom on the pyridine ring, which may enhance its biological activity through increased binding affinity to molecular targets. The structure can be represented as follows:
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The halogen substituents (Br and F) are believed to influence the compound's binding properties, potentially leading to enhanced efficacy against various biological targets .
3.1 Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For example, it has been evaluated against several bacterial strains, showing promising results:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| This compound | Escherichia coli | 16 |
These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents .
3.2 Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer). The findings are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 74.2 |
| MDA-MB-231 | 27.1 |
The low IC50 values indicate that this compound has considerable cytotoxic activity against these cancer cell lines, warranting further investigation into its potential as an anticancer drug .
4.1 Study on Anticancer Efficacy
A study published in Molecules demonstrated that this compound significantly inhibited cell proliferation in MDA-MB-231 cells compared to controls. The study highlighted that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism by which it exerts its anticancer effects .
4.2 Study on Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study reported that this compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for treating chronic infections .
5. Conclusion
This compound demonstrates significant promise as both an antimicrobial and anticancer agent. Its unique structural features contribute to its biological activity, making it a valuable candidate for further research and development in pharmacology.
Continued exploration into its mechanisms of action and optimization for improved efficacy could lead to novel therapeutic applications in treating infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
